molecular formula C13H14N6O B2960233 (E)-N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303145-83-7

(E)-N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

Cat. No.: B2960233
CAS No.: 303145-83-7
M. Wt: 270.296
InChI Key: DCDKCUDIYNPDDP-OVCLIPMQSA-N
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Description

(E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolo[1,5-a]pyrimidine core, along with the furan ring, contributes to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

In aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, while phenyl moieties play a key role in the active site of the enzyme .

Mode of Action

The mode of action involves the compound’s interaction with its targets. While we lack direct data on 11K-042, we can infer from related TPs. These compounds often exhibit diverse mechanisms, including inhibition of enzymes, modulation of receptors, or interference with cellular signaling pathways. For example, some synthetic TPs have demonstrated antifungal, antimalarial, and anticancer properties

Action Environment

Environmental factors significantly impact drug action. Light, temperature, pH, and humidity can influence stability, efficacy, and degradation. For 11K-042, understanding its behavior under different conditions is essential for optimizing its use.

Its unique structure and potential applications make it an exciting subject for scientific exploration . 🌟

Biochemical Analysis

Biochemical Properties

It is known that the compound’s unique structure allows it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of (E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide on various types of cells and cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are being conducted to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Research is ongoing to determine how the effects of (E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide vary with different dosages in animal models. This includes studies to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Research is ongoing to identify any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Studies are being conducted to understand how (E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is transported and distributed within cells and tissues. This includes investigations into any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes studies to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. This method is advantageous due to its catalyst-free and eco-friendly nature, allowing for efficient production with good yields .

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

(E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N,N-dimethyl-N’-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is unique due to the specific combination of the triazolopyrimidine core and the furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

N,N-dimethyl-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-9-4-5-11(20-9)10-6-7-14-13-16-12(17-19(10)13)15-8-18(2)3/h4-8H,1-3H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDKCUDIYNPDDP-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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